N-(4-fluorophenyl)-2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo(3-hydrothiopheno[2, 3-d]pyrimidin-2-ylthio)]acetamide N-(4-fluorophenyl)-2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo(3-hydrothiopheno[2, 3-d]pyrimidin-2-ylthio)]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20187891
InChI: InChI=1S/C21H18FN3O3S2/c1-12-13(2)30-19-18(12)20(27)25(10-16-4-3-9-28-16)21(24-19)29-11-17(26)23-15-7-5-14(22)6-8-15/h3-9H,10-11H2,1-2H3,(H,23,26)
SMILES:
Molecular Formula: C21H18FN3O3S2
Molecular Weight: 443.5 g/mol

N-(4-fluorophenyl)-2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo(3-hydrothiopheno[2, 3-d]pyrimidin-2-ylthio)]acetamide

CAS No.:

Cat. No.: VC20187891

Molecular Formula: C21H18FN3O3S2

Molecular Weight: 443.5 g/mol

* For research use only. Not for human or veterinary use.

N-(4-fluorophenyl)-2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo(3-hydrothiopheno[2, 3-d]pyrimidin-2-ylthio)]acetamide -

Specification

Molecular Formula C21H18FN3O3S2
Molecular Weight 443.5 g/mol
IUPAC Name N-(4-fluorophenyl)-2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide
Standard InChI InChI=1S/C21H18FN3O3S2/c1-12-13(2)30-19-18(12)20(27)25(10-16-4-3-9-28-16)21(24-19)29-11-17(26)23-15-7-5-14(22)6-8-15/h3-9H,10-11H2,1-2H3,(H,23,26)
Standard InChI Key XXCFNDPTUQEQNF-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)CC4=CC=CO4)C

Introduction

Synthesis

The synthesis of this compound likely involves multistep organic reactions. Based on analogous compounds in literature:

  • Intermediate Formation:

    • A furan derivative (e.g., 2-furylmethyl) undergoes functionalization to introduce a methyl group.

    • A hydrothiopheno-pyrimidine core is synthesized through cyclization reactions involving sulfur-containing precursors.

  • Coupling Reaction:

    • The fluorophenyl group is introduced via nucleophilic substitution or amidation with an appropriate fluorinated aniline derivative.

  • Final Assembly:

    • The acetamide bond is formed through condensation between the hydrothiopheno-pyrimidine intermediate and a fluoro-substituted phenylacetyl chloride or similar reagent.

Antimicrobial Activity

Compounds with similar acetamide frameworks have shown significant antimicrobial properties, particularly against Mycobacterium tuberculosis . The presence of sulfur and nitrogen heterocycles enhances binding affinity to bacterial enzymes.

Anti-inflammatory Potential

Molecular docking studies on related compounds suggest inhibition of inflammatory pathways such as 5-lipoxygenase (5-LOX), making this compound a candidate for anti-inflammatory drug development .

Characterization Techniques

To confirm the structure and purity of this compound, the following analytical methods are typically employed:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H-NMR and 13C^{13}C-NMR spectra provide detailed information about hydrogen and carbon environments in the molecule.

  • Mass Spectrometry (MS):

    • High-resolution MS confirms the molecular weight and fragmentation pattern.

  • Infrared Spectroscopy (IR):

    • Identifies functional groups like amides (C=O\text{C=O}) and aromatic rings (C=C\text{C=C}).

  • X-ray Crystallography:

    • Determines the three-dimensional arrangement of atoms within the molecule .

Table 2: Reported Biological Activities of Analogous Compounds

ActivityTest SystemObservations
AntimicrobialM. tuberculosis H37RvMIC values as low as 4 µg/mL .
Anti-inflammatoryIn silico docking studiesPotential 5-LOX inhibitor .
AnticancerHuman tumor cell linesGrowth inhibition rates ~12% .

The compound’s structural similarity to bioactive molecules suggests promising therapeutic potential across multiple domains.

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